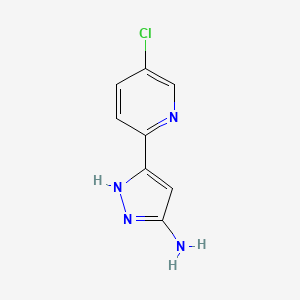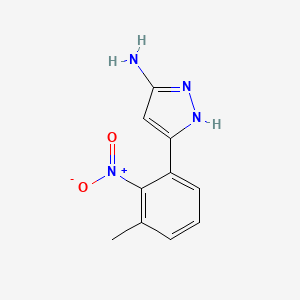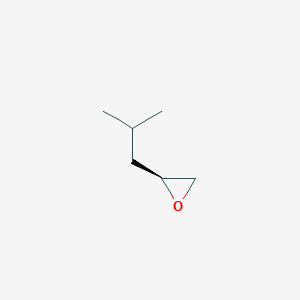
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN It is characterized by a cyclohexane ring substituted with a bromine and fluorine atom on a phenyl ring, and an amine group attached to the cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 5-bromo-2-fluorobenzene with a suitable nucleophile under controlled conditions.
Cyclohexanone Reaction: The intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the desired cyclohexan-1-amine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied
Eigenschaften
Molekularformel |
C12H15BrFN |
|---|---|
Molekulargewicht |
272.16 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
InChI-Schlüssel |
VYYBICFDUCHRJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=C(C=CC(=C2)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)








